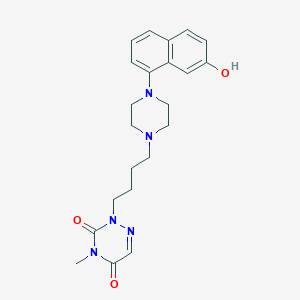
MFCD20275167
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C22H27N5O3 and a molecular weight of 409.49219 . This compound is characterized by its complex structure, which includes a triazine ring, a piperazine moiety, and a naphthalene group.
Preparation Methods
The synthesis of 2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione involves multiple stepsIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide.
Scientific Research Applications
2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural complexity.
Industry: Used in the production of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione include other triazine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of MFCD20275167 lies in its combination of a triazine ring, piperazine moiety, and naphthalene group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-24-21(29)16-23-27(22(24)30)10-3-2-9-25-11-13-26(14-12-25)20-6-4-5-17-7-8-18(28)15-19(17)20/h4-8,15-16,28H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJDREDLRIFSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














